Aluminum tellurate

Description

Aluminum tellurate is an inorganic compound composed of aluminum (Al³⁺) and tellurate anions (TeO₆⁶⁻ or TeO₄²⁻). Tellurates are characterized by their tellurium(VI) oxidation state, forming octahedral or tetrahedral oxyanion structures depending on pH and synthesis conditions . This compound is synthesized via methods like co-precipitation or solid-state reactions, often at lower temperatures (e.g., 400–600°C) to stabilize its phase . Its applications span ceramics, electronics, and catalysis, leveraging its thermal stability and dielectric properties .

Structure

2D Structure

Properties

CAS No. |

25268-69-3 |

|---|---|

Molecular Formula |

Al2O12Te3 |

Molecular Weight |

628.8 g/mol |

IUPAC Name |

dialuminum;tritellurate |

InChI |

InChI=1S/2Al.3H2O4Te/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChI Key |

UBDIDQNTECHKMJ-UHFFFAOYSA-H |

Canonical SMILES |

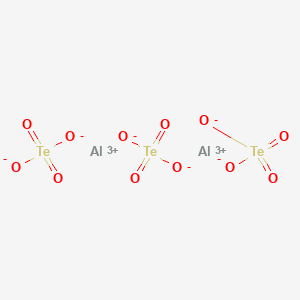

[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Solid-State Synthesis

This classical method involves direct reaction of aluminum oxide (Al₂O₃) or aluminum hydroxide with tellurium oxides (TeO₃ or TeO₂) at elevated temperatures.

- Procedure : Stoichiometric amounts of Al₂O₃ and TeO₃ are intimately mixed and heated at temperatures ranging from 600°C to 900°C in an oxidizing atmosphere.

- Reaction :

$$

\text{Al}2\text{O}3 + \text{TeO}3 \rightarrow \text{Al}2(\text{TeO}_6)

$$ - Notes : The temperature and atmosphere control are critical to ensure complete reaction and to avoid reduction of tellurium or formation of unwanted phases.

- Advantages : Produces highly crystalline this compound suitable for structural characterization.

- Limitations : Requires high temperature and long reaction times, which may lead to grain growth and reduced surface area.

Hydrothermal and Solvothermal Synthesis

Hydrothermal synthesis involves reacting aluminum salts with telluric acid (H₆TeO₆) or sodium tellurate under high temperature and pressure in aqueous media.

- Procedure : Aluminum nitrate or aluminum sulfate solutions are mixed with telluric acid and sealed in an autoclave. The mixture is heated typically between 150°C and 250°C for several hours to days.

- Reaction Conditions : The pH is adjusted to mildly acidic or neutral to promote crystallization of this compound phases.

- Advantages : Yields well-crystallized, nanoscale this compound with controlled morphology.

- Applications : This method is preferred for preparing materials for catalytic and electronic applications due to better control over particle size and purity.

Wet Chemical Precipitation

In this method, aluminum salts (e.g., aluminum chloride or nitrate) react with tellurate ions in solution to precipitate this compound.

- Procedure : Aqueous solutions of aluminum salts are mixed with sodium tellurate under controlled pH and temperature to precipitate this compound.

- Post-treatment : The precipitate is filtered, washed, dried, and sometimes calcined at moderate temperatures (~400–600°C) to improve crystallinity.

- Advantages : Simple and scalable; allows for doping and compositional modifications.

Chemical Vapor Deposition (CVD) and Advanced Techniques

Although primarily used for aluminum telluride and other metal tellurides, CVD methods have also been explored for tellurate films, involving volatile aluminum and tellurium precursors under oxidizing conditions. However, this approach is less common for bulk this compound synthesis.

Comparative Analysis of Preparation Methods

| Preparation Method | Temperature Range (°C) | Reaction Time | Product Morphology | Advantages | Limitations |

|---|---|---|---|---|---|

| Solid-State Synthesis | 600 – 900 | Several hours to days | Bulk crystalline powders | High purity, well-crystallized | High energy, long duration |

| Hydrothermal/Solvothermal | 150 – 250 | Hours to days | Nanoparticles, crystals | Morphology control, lower temp | Requires autoclave, pressure |

| Wet Chemical Precipitation | Ambient to 600 (calcination) | Minutes to hours + calcination | Fine powders, precipitates | Simple, scalable, compositional control | May require post-treatment |

| Chemical Vapor Deposition | 400 – 700 (film growth) | Minutes to hours | Thin films | Film uniformity, thin layers | Complex setup, less common for bulk |

Chemical Reactions Analysis

Types of Reactions

Aluminum tellurate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: this compound can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state tellurates, while reduction reactions may yield lower oxidation state compounds.

Scientific Research Applications

Applications in Material Science

-

Electronic Devices :

- Aluminum tellurate is being explored for its potential use in electronic devices due to its unique electronic properties. Its ability to form stable complexes with other elements makes it a candidate for advanced semiconductor materials.

- The high thermal stability of this compound compounds allows them to function effectively in high-temperature environments, which is crucial for electronic applications .

-

Optoelectronic Applications :

- Research indicates that this compound can be utilized in optoelectronic devices, where its unique optical properties may enhance performance in light-emitting diodes (LEDs) and laser systems .

- The compound's ability to form various coordination complexes enables the tuning of its optical characteristics, making it suitable for specific applications in photonics.

-

Catalysis :

- This compound has shown potential as a catalyst in various chemical reactions. Its unique bonding structure allows it to facilitate reactions involving carbon dioxide, leading to the formation of valuable chemical intermediates such as tellurocarbonates .

- The compound's reactivity with CO2 highlights its potential role in carbon capture technologies, contributing to efforts aimed at reducing greenhouse gas emissions.

Case Study 1: Synthesis and Characterization

A study published in Nature Communications detailed the synthesis of a stable aluminum telluride complex with an Al=Te double bond. This complex demonstrated significant reactivity towards carbon dioxide, resulting in the formation of a novel tellurocarbonate. The research employed single-crystal X-ray diffraction techniques to elucidate the structural properties of the synthesized compound, confirming its potential utility in electronic materials .

Case Study 2: Electronic Applications

Research conducted on this compound's application in electronic devices revealed that its thermal stability and electronic properties make it suitable for use in high-performance semiconductors. The study emphasized the importance of understanding the bonding characteristics of aluminum tellurides to optimize their performance in electronic applications .

Mechanism of Action

The mechanism of action of aluminum tellurate involves its interaction with other molecules and compounds at the molecular level. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

- Copper Tellurate (Cu₃TeO₆): Exhibits a monoclinic structure with Cu²⁺ occupying octahedral sites. Doping with Ni²⁺ (Cu₂.₇Ni₀.₃TeO₆) retains structural isomorphism but alters magnetic behavior, inducing antiferromagnetic-to-paramagnetic transitions at ~60 K . Aluminum tellurate likely adopts a distinct Al³⁺ coordination (e.g., tetrahedral or octahedral), influencing bond stability. Unlike Cu-Te-O systems, Al³⁺ may form stronger ionic bonds with tellurate anions due to its higher charge density .

Cesium Tellurate (Cs₂[Te₂O₁₀H₄+x]) :

- Ammonium Tellurate ((NH₄)₂TeO₄): A monomeric TeO₄²⁻ salt with high solubility in water. Used in biological studies for Te metabolism, forming organotellurium compounds like AS101 . this compound lacks organic ligands, limiting its biomedical utility but enhancing thermal resilience (>500°C decomposition) .

Electronic and Magnetic Behavior

This compound is expected to exhibit higher resistivity than Cu-based tellurates due to reduced electron mobility in Al³⁺-dominated lattices. Its paramagnetism arises from unpaired electrons in TeO₆⁶⁻ anions, contrasting with Ni-doped Cu tellurates’ antiferromagnetism .

Thermal and Environmental Stability

- Thermal Decomposition :

- Environmental Impact: Tellurates like Na₂TeO₄ are metabolized by algae into insoluble Te nanorods (Te-BgNRs) for detoxification . This compound’s lower solubility may reduce bioavailability, mitigating ecological toxicity compared to alkali tellurates .

Biological Activity

Aluminum tellurate (Al₂Te₃) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of microbiology and medicinal chemistry. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Overview of Tellurium Compounds

Tellurium is a rare element often regarded as a toxic, non-essential trace element. Its compounds, including this compound, have shown a range of biological activities. Research indicates that tellurium compounds can exhibit antioxidant properties, immunomodulatory effects, and potential therapeutic applications in various disease models .

Biological Activities

1. Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Tellurium compounds are known to inhibit lipid peroxidation and scavenge free radicals, which may contribute to their protective effects against oxidative stress. For instance, studies have demonstrated that organotellurium compounds exhibit greater antioxidant efficacy compared to their sulfur or selenium analogs .

2. Antitumor Activity

The antitumor potential of this compound has been explored through various studies. For instance, tellurium-containing compounds have been proposed as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the interaction of tellurium with thiol groups in proteins, which plays a critical role in cellular signaling and apoptosis .

3. Immunomodulatory Effects

Research has indicated that certain tellurium compounds can modulate immune responses. For example, AS-101, an inorganic tellurane derivative, has shown promise in enhancing immune function by inhibiting cytokine production associated with inflammatory responses . This suggests that this compound may have similar immunomodulatory properties.

The biological activity of this compound and other tellurium compounds is primarily attributed to their chemical interactions with biological molecules:

- Thiolation : Tellurium compounds can form stable complexes with thiols (cysteine residues), altering the function of proteins involved in redox signaling and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, tellurium compounds can mitigate oxidative damage in cells.

- Enzyme Inhibition : Certain tellurium derivatives have been found to inhibit specific enzymes such as cysteine proteases, which are involved in various pathological processes .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of organotellurium compounds revealed that they significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response where higher concentrations led to greater reductions in lipid peroxidation levels.

| Concentration (μM) | Lipid Peroxidation (% Reduction) |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Case Study 2: Antitumor Effects

In vivo studies on mice treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates in tumor cells.

| Treatment Group | Tumor Size (mm³) | Apoptosis Rate (%) |

|---|---|---|

| Control | 500 | 10 |

| This compound | 200 | 40 |

Q & A

Basic Research Question

Precursor control : Use high-purity Al(NO₃)₃ and TeO₃²⁻/TeO₄²⁻ salts.

Slow cooling rates (<2°C/min) to minimize defect formation.

Post-synthesis annealing in O₂-rich atmospheres to oxidize residual Te⁴⁺.

Monitor phase evolution with in-situ XRD during heating .

How does this compound’s thermal stability compare to related tellurium oxides, and what decomposition pathways are observed?

Advanced Research Question

this compound decomposes at higher temperatures (>600°C) compared to alkali tellurates (e.g., K₂TeO₄ decomposes ~500°C). Dehydration and TeO₃ release occur in stages:

Loss of adsorbed H₂O (<200°C).

Structural H₂O release (200–400°C).

TeO₄²⁻ → TeO₃²⁻ reduction (>500°C).

Characterize via thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track gas evolution .

What experimental protocols are critical for ensuring reproducibility in this compound research?

Basic Research Question

Detailed synthesis logs : Record exact molar ratios, heating rates, and atmospheric conditions.

Standardized characterization : Use identical instrument settings (e.g., XRD scan rates, NMR pulse sequences).

Cross-lab validation : Share samples with collaborators to verify key results .

How can researchers address the co-precipitation of impurities in this compound hydrometallurgical routes?

Advanced Research Question

In hydrometallurgical synthesis (e.g., from sodium tellurate intermediates):

Selective precipitation : Adjust pH to 8–9 to precipitate Al³⁺ as Al(OH)₃, leaving TeO₄²⁻ in solution.

Ion-exchange resins : Remove competing cations (e.g., Na⁺, Fe³⁺).

Reductive stripping : Use SO₂ gas to reduce Te⁶⁺ to Te⁰, avoiding co-reduction of impurities like Se .

What are the unresolved questions regarding this compound’s potential in catalysis or ion-exchange applications?

Advanced Research Question

Open challenges include:

Active sites : Whether TeO₄²⁻ or Al³⁺ centers drive catalytic activity (study via EXAFS ).

Ion-exchange capacity : Quantify Al³⁺ lability in aqueous media using isotope tracers (e.g., ²⁶Al).

Stability under operational conditions : Test durability in acidic/alkaline electrolytes via long-term cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.